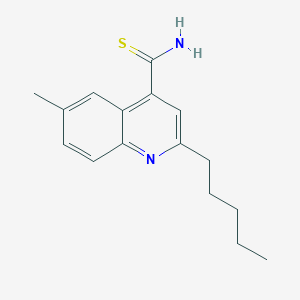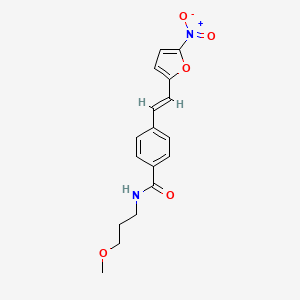
N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is an organic compound that features a benzamide core substituted with a 3-methoxypropyl group and a 2-(5-nitrofuran-2-yl)vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide typically involves a multi-step process:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-aminobenzamide with 3-methoxypropyl chloride in the presence of a base such as sodium hydroxide.
Introduction of the Vinyl Group: The 2-(5-nitrofuran-2-yl)vinyl group can be introduced via a Heck reaction, where 4-(3-methoxypropyl)benzamide is reacted with 5-nitrofuran-2-ylvinyl bromide in the presence of a palladium catalyst and a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized to form corresponding nitroso or hydroxylamine derivatives.
Reduction: The nitrofuran group can be reduced to an amine, which can further react to form various derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base.
Major Products
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of thiol or amine-substituted derivatives.
Scientific Research Applications
N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored for its potential as an antimicrobial or anticancer agent due to the presence of the nitrofuran moiety, which is known for its biological activity.
Materials Science: The compound can be used in the development of organic electronic materials due to its conjugated system.
Biological Studies: It can be used as a probe to study various biological processes involving nitrofuran derivatives.
Mechanism of Action
The mechanism of action of N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is likely related to its ability to interact with biological macromolecules. The nitrofuran moiety can undergo redox cycling, generating reactive oxygen species that can damage cellular components. The vinyl group can also participate in covalent interactions with nucleophiles in biological systems.
Comparison with Similar Compounds
Similar Compounds
N-(3-Methoxypropyl)-4-(2-(5-nitrothiophen-2-yl)vinyl)benzamide: Similar structure but with a thiophene ring instead of a furan ring.
N-(3-Methoxypropyl)-4-(2-(5-nitropyrrole-2-yl)vinyl)benzamide: Similar structure but with a pyrrole ring instead of a furan ring.
Uniqueness
N-(3-Methoxypropyl)-4-(2-(5-nitrofuran-2-yl)vinyl)benzamide is unique due to the presence of the nitrofuran moiety, which imparts distinct electronic and steric properties compared to its thiophene and pyrrole analogs. This uniqueness can influence its reactivity and biological activity, making it a compound of interest for further study.
Properties
Molecular Formula |
C17H18N2O5 |
|---|---|
Molecular Weight |
330.33 g/mol |
IUPAC Name |
N-(3-methoxypropyl)-4-[(E)-2-(5-nitrofuran-2-yl)ethenyl]benzamide |
InChI |
InChI=1S/C17H18N2O5/c1-23-12-2-11-18-17(20)14-6-3-13(4-7-14)5-8-15-9-10-16(24-15)19(21)22/h3-10H,2,11-12H2,1H3,(H,18,20)/b8-5+ |
InChI Key |
VZDYWHDRKMMYOO-VMPITWQZSA-N |
Isomeric SMILES |
COCCCNC(=O)C1=CC=C(C=C1)/C=C/C2=CC=C(O2)[N+](=O)[O-] |
Canonical SMILES |
COCCCNC(=O)C1=CC=C(C=C1)C=CC2=CC=C(O2)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


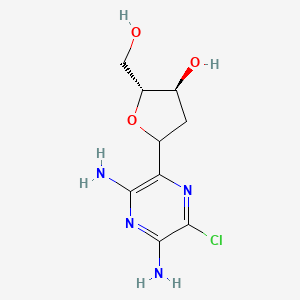
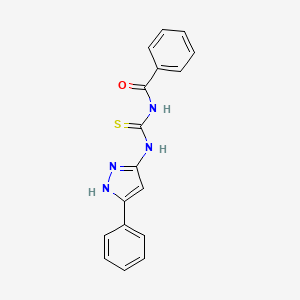
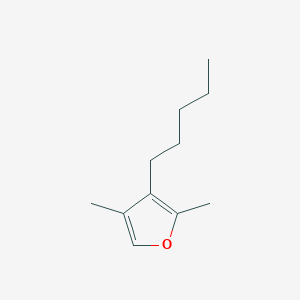
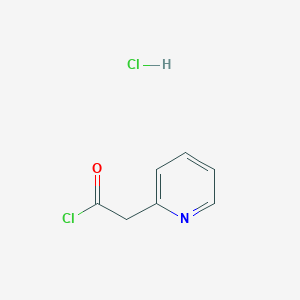

![Ethyl 3-[(2-amino-5-chlorophenyl)sulfonyl]-5-chloro-1h-indole-2-carboxylate](/img/structure/B12898427.png)
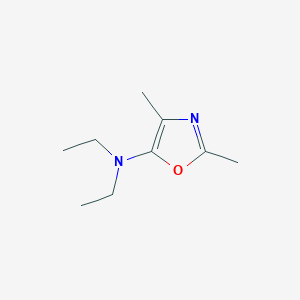
![1-Phenylcyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12898440.png)
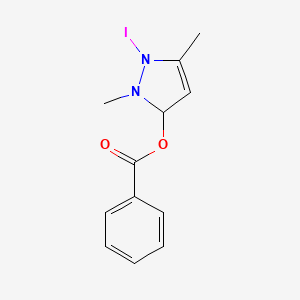
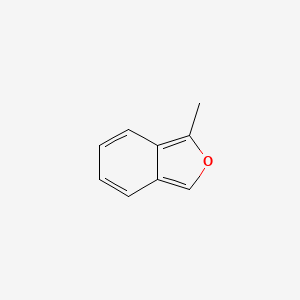
![1-(5-Methyl-2,3,3a,4-tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12898467.png)
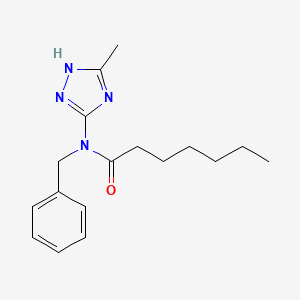
![4-Chlorobenzo[d]oxazole-2-acrylic acid](/img/structure/B12898482.png)
